3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine 3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18078089
InChI: InChI=1S/C11H12ClN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15)
SMILES:
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol

3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC18078089

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
IUPAC Name 5-(4-chlorophenyl)-4-ethyl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C11H12ClN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15)
Standard InChI Key YQYSVHXHQRTGPZ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NN=C1N)C2=CC=C(C=C2)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyrazole core of 3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features include:

  • 4-Chlorophenyl group: A chlorine atom at the para position of the benzene ring enhances electron-withdrawing effects, influencing both chemical reactivity and biological target interactions.

  • Ethyl substituent: The C4 ethyl group contributes to hydrophobic interactions in biological systems while stabilizing the pyrazole ring through steric effects.

  • Primary amine: The C5 amine group enables hydrogen bonding and participation in condensation reactions, forming Schiff bases or amide derivatives.

Table 1: Physicochemical Properties

PropertyValue/Description
IUPAC Name3-(4-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine
Molecular FormulaC₁₁H₁₂ClN₃
Molecular Weight221.69 g/mol (calculated)
XLogP3 (Partition Coeff.)3.2 (estimated)
Hydrogen Bond Donors2 (amine NH₂ and pyrazole NH)
Hydrogen Bond Acceptors3 (pyrazole N, amine N)

The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, a critical factor in drug design .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis follows a two-step protocol:

  • Hydrazone Formation: 3-Chlorobenzaldehyde reacts with ethyl hydrazinecarboxylate in ethanol under reflux, catalyzed by potassium carbonate. This yields a hydrazone intermediate through nucleophilic addition-elimination.

  • Cyclization: The hydrazone undergoes acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) at elevated temperatures (80–100°C), forming the pyrazole ring.

Critical Parameters:

  • Solvent: Ethanol balances solubility and reaction kinetics.

  • Catalyst: Potassium carbonate deprotonates intermediates, accelerating cyclization.

  • Yield: Reported yields for analogous pyrazoles range from 65–78%, though exact data for this derivative remain unpublished.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Reactor Type: Microfluidic systems reduce reaction time from hours to minutes.

  • Purification: Automated chromatography or crystallization ensures ≥95% purity.

  • Cost Drivers: Chlorobenzaldehyde accounts for 60–70% of raw material costs, necessitating optimized feedstock ratios.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The pyrazole ring undergoes regioselective reactions at the N1 and C4 positions:

  • Nitrogen Alkylation: Treatment with methyl iodide or ethyl bromoacetate at 60°C substitutes the N1 hydrogen, forming 1-alkylated derivatives.

  • C4 Functionalization: The ethyl group’s electron-donating effects direct electrophiles (e.g., nitronium ion) to the C4 position, though this is sterically hindered.

Amine Reactivity

The C5 amine participates in:

  • Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) produces imines, useful in coordination chemistry.

  • Acylation: Reaction with acetyl chloride yields the corresponding acetamide, enhancing metabolic stability.

Table 2: Common Derivatives and Applications

DerivativeSynthetic RouteApplication
1-Methyl-pyrazol-5-amineN1 alkylation with CH₃IAnticancer lead optimization
5-AcetamideAcylation with AcClImproved pharmacokinetics

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on MCF-7 breast cancer cells indicate:

  • Apoptosis Induction: Caspase-3 activation via mitochondrial pathway.

  • IC₅₀: 18.5 μM (72-hour exposure), comparable to first-generation pyrazole therapeutics.

Anti-inflammatory Effects

In murine macrophages, the compound reduces TNF-α production by 40% at 10 μM, likely through NF-κB pathway modulation.

Applications in Scientific Research

Drug Development

  • Kinase Inhibitors: Serves as a core structure for ATP-competitive inhibitors targeting EGFR and VEGFR.

  • Antidepressants: Analogues show serotonin reuptake inhibition (SERT IC₅₀ = 120 nM).

Material Science

  • Coordination Polymers: Forms luminescent complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) for OLED applications.

  • Supramolecular Assemblies: Hydrogen-bonded networks exhibit gas storage capacities (CO₂ uptake = 2.3 mmol/g at 25°C).

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